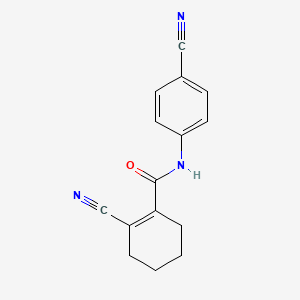
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide is an organic compound that features a cyclohexene ring substituted with cyano and carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohexene derivatives with cyano and carboxamide functional groups. One common method involves the use of cyclohexenone as a starting material, which undergoes a series of reactions including nucleophilic addition and substitution to introduce the cyano and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxamide groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyano-substituted cyclohexene derivatives such as:
- 4-Cyano-1-cyclohexene
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
What sets 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide apart is its specific combination of functional groups and structural configuration, which confer unique chemical properties and potential applications. Its dual cyano and carboxamide groups provide versatility in chemical reactions and interactions with biological targets.
Eigenschaften
CAS-Nummer |
89611-42-7 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-cyano-N-(4-cyanophenyl)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C15H13N3O/c16-9-11-5-7-13(8-6-11)18-15(19)14-4-2-1-3-12(14)10-17/h5-8H,1-4H2,(H,18,19) |
InChI-Schlüssel |
UHYOWDBXVVYGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C#N)C(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
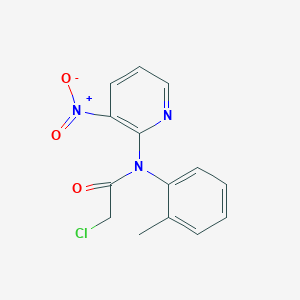
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
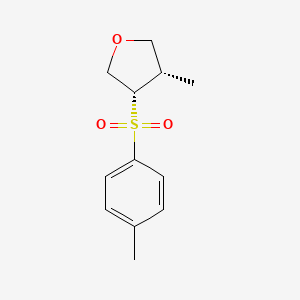
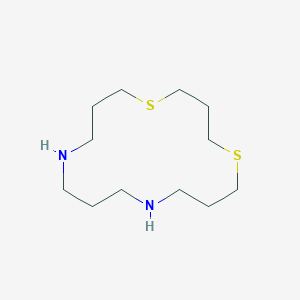
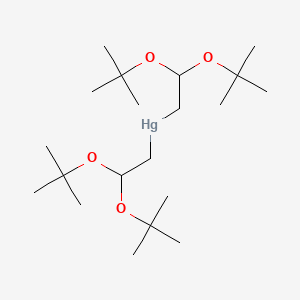
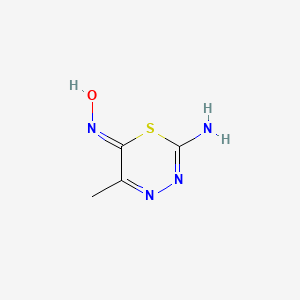
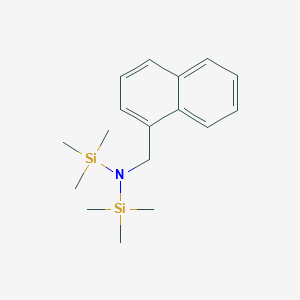
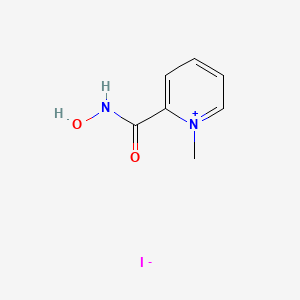
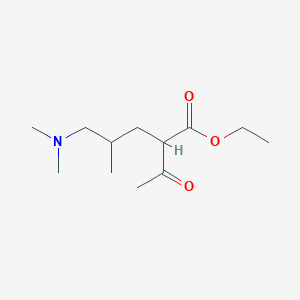
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
